molecular formula C12H10ClNO2 B11870710 Methyl 4-chloro-2-methylquinoline-3-carboxylate

Methyl 4-chloro-2-methylquinoline-3-carboxylate

Cat. No.: B11870710
M. Wt: 235.66 g/mol
InChI Key: ISRJCWLLGCDNPO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids are gaining popularity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 4-chloro-2-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biological assays.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound is investigated for its potential therapeutic applications.

    Industry: It is used in the production of dyes, agrochemicals, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial agent with a chloroquinoline core.

    Camptothecin: A quinoline alkaloid used in cancer therapy.

Uniqueness

Methyl 4-chloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and methyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 4-chloro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-7-10(12(15)16-2)11(13)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3

InChI Key

ISRJCWLLGCDNPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)OC)Cl

Origin of Product

United States

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